molecular formula C27H22Cl2N2O4S B10943796 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide CAS No. 827588-35-2

5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide

Cat. No.: B10943796
CAS No.: 827588-35-2
M. Wt: 541.4 g/mol
InChI Key: COQHOWXCFSHDBD-UHFFFAOYSA-N
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Description

5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C27H22Cl2N2O4S . This compound is notable for its intricate structure, which includes a thiophene ring, a benzyl group, and a dichlorophenoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions . One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

827588-35-2

Molecular Formula

C27H22Cl2N2O4S

Molecular Weight

541.4 g/mol

IUPAC Name

5-benzyl-2-[[3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C27H22Cl2N2O4S/c1-34-22-11-10-17(13-18(22)15-35-23-9-5-8-21(28)24(23)29)26(33)31-27-20(25(30)32)14-19(36-27)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3,(H2,30,32)(H,31,33)

InChI Key

COQHOWXCFSHDBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)COC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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